molecular formula C16H22N2O3 B7586061 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

货号 B7586061
分子量: 290.36 g/mol
InChI 键: GYNBPSGDCOJZFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target the BTK enzyme that is involved in the growth and survival of cancer cells.

作用机制

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide works by inhibiting the BTK enzyme, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking this enzyme, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to modulate the immune system by inhibiting the activation of B cells and other immune cells that are involved in the development of cancer.

实验室实验的优点和局限性

One of the main advantages of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is its specificity for the BTK enzyme, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify the patient populations that are most likely to benefit from this drug.

未来方向

There are several potential future directions for research on 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, including:
1. Combination therapy: 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide may be more effective when used in combination with other drugs that target different signaling pathways involved in cancer growth and survival.
2. Biomarker identification: Identifying biomarkers that can predict response to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to identify the patient populations that are most likely to benefit from this drug.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to develop strategies to overcome or prevent resistance.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in larger patient populations and in different types of cancer.
In conclusion, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is a promising BTK inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.

合成方法

The synthesis of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide involves several steps, including the reaction of 2-methylbutyryl chloride with piperidine, followed by the reaction of the resulting compound with phenoxybutanoic acid. The final product is obtained after purification and characterization using various analytical techniques.

科学研究应用

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both alone and in combination with other drugs. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in patients with various types of cancer.

属性

IUPAC Name

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(9-10-21-14-5-3-2-4-6-14)16(20)18-13-7-8-15(19)17-11-13/h2-6,12-13H,7-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNBPSGDCOJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)C(=O)NC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。